Product packaging for Pomaglumetad methionil HCl(Cat. No.:CAS No. 635318-26-2)

Pomaglumetad methionil HCl

Katalognummer: B610162
CAS-Nummer: 635318-26-2
Molekulargewicht: 402.861
InChI-Schlüssel: KTYRTJLEXFSWRJ-LBMFEJOUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Classification and Functional Heterogeneity of Metabotropic Glutamate (B1630785) Receptors

Metabotropic glutamate receptors are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms. soton.ac.ukguidetopharmacology.org

Group I mGluRs (mGluR1 and mGluR5) are typically located postsynaptically and are coupled to Gq/G11 proteins, leading to the activation of phospholipase C. guidetopharmacology.orgbohrium.com Their activation generally increases neuronal excitability. guidetopharmacology.org

Group II mGluRs (mGluR2 and mGluR3) and Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8) are coupled to Gi/Go proteins, and their activation leads to the inhibition of adenylyl cyclase, which in turn reduces cyclic adenosine (B11128) monophosphate (cAMP) levels. frontiersin.orgnih.gov This signaling cascade generally results in the suppression of neuronal excitability. guidetopharmacology.org

Group II and III mGluRs are often found on presynaptic terminals, where they act as autoreceptors to inhibit the release of glutamate. wikipedia.orgnih.govfrontiersin.org This provides a negative feedback mechanism to prevent excessive glutamatergic transmission.

Physiological and Pathophysiological Roles of Group II mGluRs (mGluR2/3) in Central Nervous System Function

Group II mGluRs, comprising mGluR2 and mGluR3, are widely distributed throughout the central nervous system, with high concentrations in brain regions critical for cognition, emotion, and sensory processing, such as the prefrontal cortex, hippocampus, amygdala, and thalamus. nih.govadvanceshsts.com

Physiological Roles:

Modulation of Synaptic Transmission: A primary function of Group II mGluRs is the presynaptic inhibition of neurotransmitter release, including both glutamate and GABA. frontiersin.orgnih.gov This autoregulatory function helps to maintain synaptic homeostasis.

Synaptic Plasticity: These receptors are involved in various forms of synaptic plasticity, including long-term depression (LTD) of excitatory synaptic transmission. nih.gov

Neuronal Protection: By reducing glutamate release, Group II mGluRs can protect neurons from excitotoxicity, a process implicated in various neurological disorders. advanceshsts.com

Pathophysiological Roles: Dysfunction of Group II mGluRs has been implicated in a range of neurological and psychiatric conditions. bohrium.comnih.gov Alterations in their expression or function may contribute to the glutamatergic imbalances observed in these disorders.

Theoretical Frameworks of Glutamatergic Dysregulation in Neurological Research

The concept of glutamatergic dysregulation as a core component of various neurological and psychiatric disorders has gained significant traction. mdpi.comnih.govnih.gov This framework posits that an imbalance in the brain's primary excitatory neurotransmitter system contributes to the pathophysiology of these conditions.

Current Hypotheses on Glutamatergic Imbalance and Receptor Modulators

Evidence suggests that abnormalities in glutamatergic neurotransmission play a role in the development of major psychiatric disorders like schizophrenia, bipolar disorder, and major depressive disorder. nih.govfrontiersin.org For instance, excessive glutamate release has been linked to stress and neurodegeneration. nih.gov In conditions like schizophrenia, a state of hyperglutamatergic activity is hypothesized to result from reduced function of NMDA receptors on GABAergic interneurons, leading to disinhibition of excitatory pyramidal neurons. nih.gov

In major depressive disorder, while traditionally viewed through the lens of monoamine deficiency, the glutamate hypothesis has gained prominence. psychologytoday.com This is supported by findings of altered glutamate and glutamine levels in the cerebrospinal fluid and plasma of depressed individuals, as well as region-specific changes in brain glutamate levels. nih.gov

The Role of Group II mGluR Agonism in Modulating Neural Circuitry

Activating Group II mGluRs presents a therapeutic strategy to counteract glutamatergic hyperactivity. By acting as agonists at these presynaptic autoreceptors, compounds can reduce the release of glutamate, thereby dampening excessive excitatory signaling. vulcanchem.comwikipedia.org

The mechanism of action involves the inhibition of the adenylyl cyclase-cAMP-PKA pathway, leading to decreased presynaptic glutamate release. nih.gov This modulation of neural circuitry is not limited to glutamatergic neurons; Group II mGluRs can also act as heteroreceptors on other types of neurons, influencing the release of other neurotransmitters. nih.govfrontiersin.org

Research has shown that activation of Group II mGluRs can have complex effects on neural circuits. For example, in the amygdala and bed nucleus of the stria terminalis, key regions in anxiety circuitry, Group II mGluR activation can lead to both direct inhibition of projection neurons and a reduction in excitatory neurotransmission. nih.gov This dual action highlights the potential for these receptors to finely tune neural circuit activity.

Pomaglumetad Methionil HCl: A Group II mGluR Agonist

Pomaglumetad methionil, also known as LY2140023, is an oral prodrug of pomaglumetad (LY404039). wikipedia.orgalzdiscovery.orgmedchemexpress.com Pomaglumetad itself has low oral bioavailability. wikipedia.org Once absorbed, pomaglumetad methionil is hydrolyzed to the active compound, pomaglumetad, which is a potent and selective agonist for mGluR2 and mGluR3. vulcanchem.commedchemexpress.comnih.gov

The primary mechanism of action of pomaglumetad is to reduce the presynaptic release of glutamate in brain regions where mGluR2 and mGluR3 are expressed. alzdiscovery.orgnih.gov This action is distinct from that of many other neuropsychiatric drugs that primarily target dopamine (B1211576) or serotonin (B10506) receptors. nih.gov

Table 1: Research Findings on Pomaglumetad Methionil

Study AspectFindingCitation
Mechanism of Action Acts as a selective agonist at mGluR2 and mGluR3, reducing presynaptic glutamate release. vulcanchem.comwikipedia.orgalzdiscovery.org
Active Moiety Pomaglumetad methionil is a prodrug that is converted to the active metabolite, pomaglumetad (LY404039). vulcanchem.comnih.gov
Clinical Research Focus Investigated primarily for the treatment of schizophrenia. wikipedia.orgalzdiscovery.org
Preclinical Findings In rodent models, it suppressed NMDA receptor antagonist-induced glutamate release. vulcanchem.com
Clinical Trial Outcome Phase 3 trials for acute schizophrenia did not meet their primary efficacy endpoints. psychiatryonline.orgnih.gov

Eigenschaften

CAS-Nummer

635318-26-2

Molekularformel

C12H19ClN2O7S2

Molekulargewicht

402.861

IUPAC-Name

(1R,4S,5S,6S)-4-(L-Methionylamino)-2-thiabicyclo(3.1.0)hexane-4,6-dicarboxylic acid 2,2-dioxide hydrochloride

InChI

InChI=1S/C12H18N2O7S2.ClH/c1-22-3-2-5(13)9(15)14-12(11(18)19)4-23(20,21)8-6(7(8)12)10(16)17;/h5-8H,2-4,13H2,1H3,(H,14,15)(H,16,17)(H,18,19);1H/t5-,6+,7+,8-,12-;/m0./s1

InChI-Schlüssel

KTYRTJLEXFSWRJ-LBMFEJOUSA-N

SMILES

O=C([C@]1(NC([C@H](CCSC)N)=O)CS([C@@]2([H])[C@H](C(O)=O)[C@@]12[H])(=O)=O)O.[H]Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Pomaglumetad methionil HCl;  LY2140023;  LY-2140023;  LY 2140023;  LY2140023 monohydrate;  Prodrug of LY-404039; 

Herkunft des Produkts

United States

Pomaglumetad Methionil Hcl As a Research Probe and Prodrug

Rationale for Prodrug Design in Modulating Pharmacokinetic Profiles

The development of pomaglumetad methionil was necessitated by the poor pharmacokinetic profile of its active form, LY404039. alzdiscovery.org While a potent and selective agonist at mGluR2/3, LY404039 exhibits low oral absorption and bioavailability in humans, limiting its therapeutic potential. wikipedia.org The prodrug strategy aimed to overcome this limitation by enhancing its systemic delivery.

Structural Basis for Enhanced Bioavailability of Pomaglumetad Methionil

The structural modification of LY404039 into pomaglumetad methionil, a methionine amide prodrug, was a key strategy to improve its absorption. alzdiscovery.orgwikipedia.org This design leverages the body's natural transport systems for amino acids and peptides. By attaching a methionine residue, the prodrug becomes a substrate for the high-capacity intestinal peptide transporter 1 (PEPT1). vulcanchem.comnih.gov This targeted delivery mechanism facilitates efficient uptake from the gastrointestinal tract into the systemic circulation. vulcanchem.com In contrast, the parent compound, LY404039, is not a substrate for PEPT1. nih.govresearchgate.net This prodrug approach significantly increased the oral bioavailability of the active compound from as low as 3-6% for LY404039 to approximately 68% for pomaglumetad methionil in humans. nih.govsemanticscholar.org

Bioconversion Pathways to the Active Moiety, LY404039

Once absorbed, pomaglumetad methionil undergoes rapid and efficient hydrolysis to release the active drug, LY404039. wikipedia.orgnih.gov This bioconversion is a critical step in the prodrug's mechanism of action. Studies have shown that the conversion is nearly complete, with approximately the entire fraction of the prodrug that reaches systemic circulation being converted to the active moiety. nih.gov The primary sites for this conversion are the intestine and the kidney. researchgate.netnih.gov A significant portion of the oral dose is converted to the active drug within the intestinal tract before reaching systemic circulation. nih.gov

Molecular Mechanisms of Prodrug Activation and Transport

The successful delivery and activation of pomaglumetad methionil are orchestrated by specific transporters and enzymes. Understanding these molecular players is crucial for characterizing the drug's pharmacokinetic profile.

Role of Intestinal Peptide Transporter 1 (PEPT1) in Prodrug Uptake

The intestinal peptide transporter 1 (PEPT1) is central to the enhanced oral absorption of pomaglumetad methionil. nih.govresearchgate.net This transporter, located on the apical membrane of enterocytes, recognizes the methionine-derivatized prodrug as a substrate, facilitating its transport from the intestinal lumen into the cells. vulcanchem.comresearchgate.net In vitro studies have confirmed that pomaglumetad methionil is a substrate for PEPT1, with a Michaelis constant (Km) value of approximately 30 µM. nih.govresearchgate.net The high capacity of PEPT1 in the intestine ensures that the transporter is not easily saturated, allowing for efficient absorption. nih.gov

Identification and Characterization of Enzymes Mediating Hydrolysis (e.g., Dehydropeptidase 1 - DPEP1)

The hydrolysis of the amide bond in pomaglumetad methionil to release LY404039 is primarily mediated by the enzyme dehydropeptidase 1 (DPEP1). nih.govtandfonline.com DPEP1 is a zinc-dependent enzyme that cleaves dipeptides. tandfonline.com In vitro studies using various human tissue homogenates revealed that the conversion of the prodrug to the active molecule occurs in the intestine and kidney, but not in the liver. researchgate.netnih.gov The use of peptidase inhibitors, specifically the selective DPEP1 inhibitor cilastatin, resulted in near-complete inhibition of LY404039 formation in intestinal and kidney homogenates, as well as in human plasma. nih.govtandfonline.com Further confirmation was obtained using human recombinant DPEP1, which was shown to directly catalyze the hydrolysis of pomaglumetad methionil. researchgate.netnih.gov

Kinetics of Prodrug Hydrolysis in Various Biological Matrices

The kinetics of pomaglumetad methionil hydrolysis have been characterized in several biological matrices. In vitro studies have determined the Michaelis-Menten constants (Km and Vmax) for the formation of LY404039 in human intestinal homogenate and plasma. tandfonline.com These kinetic parameters are consistent with a high-capacity enzymatic process that occurs at a relatively slow rate. tandfonline.com Clearance values, calculated using standard scaling factors, indicate that the intestine is a primary site of metabolic conversion. nih.govtandfonline.com Hydrolysis is also observed in kidney homogenate preparations and plasma, suggesting their involvement in the clearance of the circulating prodrug. researchgate.netnih.gov Conversely, no significant hydrolysis was detected in liver homogenate preparations. researchgate.netnih.gov

Table of Compounds

Compound NameOther Names/Synonyms
Pomaglumetad methionil HClLY2140023, POMA
LY404039Pomaglumetad
Cilastatin-
Valacyclovir-
Gly-Sar-

Interactive Data Table: In Vitro Hydrolysis of Pomaglumetad Methionil

Biological MatrixHydrolysis ObservedPrimary Enzyme(s)
Intestinal HomogenateYesDPEP1
Kidney HomogenateYesDPEP1
PlasmaYesDPEP1
Liver HomogenateNoN/A

Pharmacology of Group Ii Mglur Agonism by Pomaglumetad Methionil Hcl

Receptor Binding and Selectivity Profiles

High-Affinity Agonism at mGluR2 and mGluR3

Pomaglumetad acts as a potent and highly selective agonist for the metabotropic glutamate (B1630785) receptor group II subtypes, specifically mGluR2 and mGluR3. wikipedia.orgmedkoo.com These receptors are primarily located on presynaptic terminals in the central nervous system, where they play a crucial role in modulating the release of neurotransmitters like glutamate and GABA. wikipedia.orgfrontiersin.org The activation of these receptors by pomaglumetad leads to a reduction in synaptic transmission, an effect that has been explored for its therapeutic potential in conditions characterized by excessive glutamatergic activity. alzdiscovery.orgwikipedia.org The compound's agonism at these receptors is considered a novel mechanism of action compared to traditional antipsychotic agents that primarily target dopamine (B1211576) or serotonin (B10506) receptors. nih.gov

Quantitative Receptor Binding Characteristics (e.g., Ki and EC50 Values)

The affinity of pomaglumetad for human mGluR2 and mGluR3 has been quantified through radioligand binding assays. The inhibition constant (Ki) values demonstrate its potent binding to these receptors. For human cloned mGluR2, the Ki is reported as 149 ± 11 nM, and for mGluR3, it is 92 ± 14 nM. wikipedia.orgresearchgate.net These nanomolar potencies underscore the compound's high affinity for the group II mGluRs. researchgate.net

The functional potency of pomaglumetad is further demonstrated by its half-maximal effective concentration (EC50) values in functional assays. For instance, in assays measuring the inhibition of forskolin-stimulated cAMP formation, pomaglumetad shows potent activity at both mGluR2 and mGluR3. selleckchem.com

Table 1: Receptor Binding Affinity of Pomaglumetad

Receptor Subtype Ki (nM)
mGluR2 149 ± 11
mGluR3 92 ± 14

Data sourced from studies on human cloned metabotropic glutamate receptors. wikipedia.orgresearchgate.net

Profile of Selectivity Against Other Neurotransmitter Receptors

A key feature of pomaglumetad is its high selectivity for group II mGluRs over other neurotransmitter receptors. Research indicates that it does not exhibit any significant affinity for a wide range of other receptors, including:

Other metabotropic glutamate receptors (group I and group III) selleckchem.com

Ionotropic glutamate receptors (NMDA and kainate) wikipedia.org

Dopaminergic receptors wikipedia.orgnih.gov

Serotonergic receptors wikipedia.orgnih.gov

GABAergic receptors wikipedia.org

Histaminergic receptors wikipedia.org

Muscarinic receptors wikipedia.org

This high degree of selectivity suggests that the pharmacological effects of pomaglumetad are primarily mediated through its action on mGluR2 and mGluR3, potentially leading to a more targeted therapeutic effect with fewer off-target side effects compared to less selective compounds. selleckchem.com

Intracellular Signaling Cascades Triggered by mGluR2/3 Activation

Inhibition of Cyclic Adenosine (B11128) Monophosphate (cAMP) Formation

Activation of group II mGluRs by pomaglumetad initiates a cascade of intracellular signaling events. One of the primary and most well-characterized downstream effects is the inhibition of adenylyl cyclase, which leads to a reduction in the intracellular levels of cyclic adenosine monophosphate (cAMP). wikipedia.orgselleckchem.comfrontiersin.org This has been demonstrated in studies where pomaglumetad potently inhibits forskolin-stimulated cAMP formation in cells expressing human mGluR2 and mGluR3 receptors. wikipedia.orgselleckchem.com The reduction in cAMP levels subsequently affects the activity of protein kinase A (PKA) and other downstream effectors, ultimately modulating neuronal excitability and neurotransmitter release. frontiersin.orgeneuro.org

G-Protein Coupling Mechanisms (Gi/o- and Gq/11-dependent Signaling)

Metabotropic glutamate receptors are G-protein-coupled receptors (GPCRs). emory.edu Group II mGluRs, including mGluR2 and mGluR3, are canonically coupled to inhibitory G-proteins of the Gi/o family. frontiersin.orgemory.edubiorxiv.org Upon agonist binding, such as with pomaglumetad, the receptor undergoes a conformational change that activates the associated Gi/o protein. pnas.org This activation leads to the dissociation of the G-protein into its α and βγ subunits. The Gαi/o subunit is responsible for the inhibition of adenylyl cyclase, as mentioned above. frontiersin.orgbiorxiv.org The Gβγ subunits can also modulate the activity of other effector proteins, including ion channels. frontiersin.org While the primary signaling pathway for mGluR2/3 is through Gi/o, it is important to note that GPCR signaling can be complex and may involve other G-protein subtypes or signaling partners depending on the cellular context.

Receptor Heteromerization and Allosteric Modulation Concepts

The interaction between different G protein-coupled receptors (GPCRs) to form heteromers is a significant concept in pharmacology, creating functional entities with unique pharmacological and signaling properties distinct from their individual components. vcu.edu This phenomenon is particularly relevant to the understanding of the mechanism of action for drugs targeting the central nervous system. The formation of a heterocomplex between the metabotropic glutamate receptor 2 (mGluR2) and the serotonin 2A receptor (5-HT2A) represents a key example of such an interaction, providing a novel framework for the therapeutic effects of Group II mGluR agonists like pomaglumetad methionil. vcu.edufrontiersin.org

Extensive research has provided compelling evidence for the existence of a functional heteromeric complex formed by the 5-HT2A and mGlu2 receptors. frontiersin.org This interaction is not merely a colocalization but a physical association that modulates the function of each receptor. researchgate.netmdpi.com Studies using techniques like co-immunoprecipitation have confirmed that these two receptors, which belong to different GPCR classes (Class A for 5-HT2A and Class C for mGluR2), can assemble into a heterocomplex in the mammalian brain, including the frontal cortex. vcu.edunih.govnih.gov The transmembrane domain 4 (TM4) of the 5-HT2A receptor has been identified as a crucial element for this heteromerization to occur. vcu.eduresearchgate.net

The functional implications of this mGluR2/5-HT2A heterocomplex are profound and have been implicated in the pathophysiology of schizophrenia and the mechanism of action for both antipsychotic and hallucinogenic drugs. frontiersin.orgmdpi.com The heterocomplex establishes a balance between two major signaling pathways: the Gq/11 pathway, typically activated by 5-HT2A receptors, and the Gi/o pathway, which is the canonical pathway for mGluR2. frontiersin.orgnih.gov This integration of serotonin and glutamate signaling through a single complex allows for a sophisticated level of neuromodulation. vcu.edu

Dysregulation of this heterocomplex has been observed in the postmortem brains of individuals with schizophrenia. frontiersin.orgresearchgate.netnih.gov Findings indicate an increased density of 5-HT2A receptors and a decreased density of mGlu2/3 receptors in the prefrontal cortex of these patients. frontiersin.orgmdpi.com Furthermore, the signaling through this heterocomplex is reportedly dysregulated, potentially contributing to altered cortical function associated with the disorder. researchgate.netnih.gov The antipsychotic-like effects of Group II mGluR agonists are believed to be mediated, at least in part, through this heterocomplex. frontiersin.orgresearchgate.net For instance, the behavioral effects of the mGluR2/3 agonist LY379268 were found to be absent in 5-HT2A knockout mice, highlighting the necessity of the 5-HT2A receptor for the action of these agonists. whba1990.org

Receptor ConfigurationPrimary LigandPrimary G-Protein Pathway ActivatedFunctional Outcome
5-HT2A HomomerSerotonin, Hallucinogens (e.g., LSD)Gq/11Leads to increased intracellular calcium; associated with hallucinogenic effects. frontiersin.orgnih.gov
mGluR2 HomomerGlutamate, Pomaglumetad (via LY404039)Gi/oInhibits adenylyl cyclase, reduces neurotransmitter release. nih.govwhba1990.org
mGluR2/5-HT2A HeterocomplexGlutamate or SerotoninBalanced Gq/11 and Gi/o signalingModulates and integrates both signaling pathways, a potential mechanism for antipsychotic action. vcu.edufrontiersin.orgnih.gov

The interaction within the mGluR2/5-HT2A heterocomplex leads to significant allosteric modulation, where the binding of a ligand to one receptor protomer influences the binding and signaling properties of the other. acs.org This reciprocal regulation is a hallmark of the heterocomplex and fundamentally alters the signal transduction compared to the homomeric receptors. whba1990.org

When the mGluR2 and 5-HT2A receptors form a heterocomplex, there is a potentiation of glutamate-induced mGluR2-coupled Gi signaling and an attenuation of serotonin-induced 5-HT2A-coupled Gq signaling. whba1990.org This means that the activation of mGluR2 by an agonist like LY404039 (the active metabolite of pomaglumetad methionil) can dampen the signaling cascade initiated by the 5-HT2A receptor. Conversely, antagonists at the 5-HT2A receptor can enhance the effects of mGluR2 agonists. mdpi.com This bidirectional crosstalk provides a mechanism where drugs targeting one receptor can have nuanced effects on the partner receptor's signaling pathway. whba1990.orgescholarship.org

A key finding is that within the heterocomplex, mGluR2 agonists can trigger Gq/11-dependent signaling, a pathway normally exclusive to the 5-HT2A receptor. nih.govnih.gov This "signal switching" is dependent on the presence of a functional 5-HT2A receptor within the complex. researchgate.netnih.gov Specifically, experiments have shown that stimulating the mGluR2 subunit of the heteromer with an agonist leads to the activation of Gq/11 proteins by the 5-HT2A receptor protomer. nih.gov This mGluR2-dependent activation of Gq/11 was found to be reduced in the frontal cortex of both 5-HT2A knockout mice and in postmortem brain tissue from schizophrenic patients. nih.gov This unique signaling property of the heterocomplex is believed to unify the mechanism of action of antipsychotic drugs that target these receptors. whba1990.org The balance between Gq and Gi signaling pathways appears to be a predictive indicator of the antipsychotic properties of a drug. researchgate.net

Ligand TypeTarget Receptor in HeterocomplexEffect on Partner Receptor SignalingReference
Agonist (e.g., LY379268)mGluR2Attenuates 5-HT2A-mediated Gq signaling. Can induce Gq/11 signaling via the 5-HT2A protomer. nih.govnih.govwhba1990.org
Agonist (e.g., Hallucinogens)5-HT2ASuppresses mGluR2-mediated Gi signaling. wikipedia.org
Antagonist (e.g., MDL11,939)5-HT2APotentiates/strengthens the inhibitory effect of mGluR2 agonists on glutamate release. mdpi.com
Inverse AgonistEither SubunitPotentiates signaling through the partner subunit. wikipedia.org

Preclinical Investigations of Pomaglumetad Methionil Hcl in Experimental Models

In Vitro Cellular and Biochemical Studies

In vitro studies have been fundamental in elucidating the molecular mechanism of pomaglumetad methionil HCl. As a prodrug, its activity is twofold: interaction with cellular transport systems and, following conversion to its active moiety, activation of target receptors.

Pomaglumetad methionil is the methionine prodrug of LY404039, a selective and potent agonist for the group II metabotropic glutamate (B1630785) receptors, mGluR2 and mGluR3. medchemexpress.comalzdiscovery.orgmedchemexpress.com The functional activity of LY404039 has been characterized in cell lines transfected with human cloned mGlu receptors. wikipedia.org In these systems, LY404039 acts as a potent full agonist, demonstrated by its ability to inhibit the formation of cyclic adenosine (B11128) monophosphate (cAMP) that is typically stimulated by forskolin. wikipedia.org This confirms that the receptor activation is coupled to Gi/Go proteins, which negatively regulate the adenylyl cyclase pathway. frontiersin.org

The specific binding affinity of the active compound, pomaglumetad (LY404039), has been quantified for human cloned mGlu receptors, showing high selectivity for group II subtypes. wikipedia.org It displays negligible affinity for other mGlu receptors, ionotropic NMDA or kainate receptors, and various other neurotransmitter receptors. wikipedia.org

Table 1: Binding Affinity of Pomaglumetad (LY404039) for Human Cloned mGlu Receptors
Receptor SubtypeBinding Affinity (Ki, nM)
mGluR2149 ± 11
mGluR392 ± 14

Data derived from research on the specific binding of pomaglumetad to human cloned mGlu receptors. wikipedia.org

Pomaglumetad methionil (also known as LY2140023) was specifically designed as a prodrug to improve the oral bioavailability of pomaglumetad (LY404039). wikipedia.org This is achieved through its interaction with the human peptide transporter 1 (PEPT1), which facilitates its absorption in the intestine. vulcanchem.comresearchgate.net In vitro investigations have confirmed that pomaglumetad methionil is a high-affinity substrate for PEPT1, while its active metabolite, LY404039, is not. researchgate.netscience.gov

The interaction with PEPT1 was quantified by measuring the prodrug's ability to compete with a known radiolabeled substrate, [14C]Gly-Sar. These studies determined both the Michaelis-Menten constant (Km) and the half-maximal inhibitory concentration (IC50).

Table 2: In Vitro Activity of Pomaglumetad Methionil (LY2140023) at PEPT1
ParameterValueSubstrate/Competitor
Km~30 µMN/A
IC500.018 mM[14C]Gly-Sar

Data from in vitro studies evaluating pomaglumetad methionil as a PEPT1 substrate. medchemexpress.comvulcanchem.comresearchgate.netscience.govmusechem.commolnova.com

Advanced fluorescence techniques have been employed to investigate the molecular interactions of the receptors targeted by pomaglumetad's active metabolite. Studies have revealed that the mGlu2 receptor can form a heteromeric complex with the serotonin (B10506) 5-HT2A receptor in both heterologous expression systems and native brain tissue. nih.gov

Researchers have used fluorescence resonance energy transfer (FRET) to study this interaction in HEK 293 cells co-expressing mGlu2 and 5-HT2A receptors tagged with different fluorescent proteins (e.g., eYFP and mCherry). nih.govcsic.es These experiments demonstrated that agonist activation of the mGlu2 receptor within the heteromer can lead to a Gi/o-dependent signaling cascade that results in an increase in intracellular calcium ([Ca2+]i), a pathway typically associated with Gq/11-coupled receptors like 5-HT2A. nih.gov This suggests a functional transactivation between the two receptors within the complex.

Table 3: Experimental Design for FRET-Based Analysis of mGlu2-5-HT2A Receptor Interaction
ComponentDescription
Cell LineHEK 293 cells
Receptors StudiedmGlu2 and 5-HT2A
Fluorescent TagsmGlu2-eYFP (enhanced Yellow Fluorescent Protein), 5-HT2A-mCherry
Agonist UsedLY379268 (a selective mGlu2/3 agonist)
Measured OutcomeIncrease in intracellular calcium ([Ca2+]i)

Information compiled from studies on mGlu2 and 5-HT2A heteromeric complexes. nih.govcsic.es

Assessment of Prodrug Activity Against Labeled Peptide Transporter Substrates

In Vivo Animal Models of Neurobiological Function

Animal models have been crucial for understanding how the in vitro biochemical properties of pomaglumetad methionil translate to functional neurobiological effects within the central nervous system.

The active metabolite of pomaglumetad methionil, LY404039, has been shown to modulate excessive glutamatergic neurotransmission in key brain regions like the prefrontal cortex. researchgate.net This brain area is densely populated with group II mGlu receptors. wikipedia.org In rat models, mGlu2/3 receptor agonists potently suppress excitatory post-synaptic potentials (EPSPs) in the prefrontal cortex, an effect that is reversed by the administration of a selective mGlu2/3 antagonist, confirming the receptor-specific mechanism. researchgate.net

Furthermore, these agonists have been shown to suppress the increase in glutamate release induced by N-methyl-D-aspartate (NMDA) receptor antagonists like ketamine and phencyclidine (PCP). vulcanchem.comnih.gov This provides a functional demonstration of the compound's ability to dampen the pathological glutamate surges implicated in certain neuropsychiatric conditions. vulcanchem.comresearchgate.net

The primary mechanism by which LY404039 modulates glutamatergic activity is through the activation of presynaptic mGlu2 and mGlu3 receptors. alzdiscovery.orgfrontiersin.org These receptors function as autoreceptors on glutamatergic nerve terminals. nih.gov Their activation initiates a negative feedback loop that inhibits further release of glutamate from the presynaptic neuron. alzdiscovery.orgwikipedia.org This reduction of presynaptic glutamate release is a key component of the compound's pharmacological action. alzdiscovery.org This mechanism allows for the dampening of excessive synaptic glutamate without completely blocking glutamatergic transmission. researchgate.net

Table 4: Summary of Key In Vivo Findings for mGlu2/3 Agonists
FindingExperimental Model/MethodBrain RegionMechanism
Suppression of excitatory post-synaptic potentials (EPSPs)Electrophysiology in ratsPrefrontal Cortex, StriatumActivation of postsynaptic mGlu2/3 receptors wikipedia.orgresearchgate.net
Reduction of NMDA antagonist-induced glutamate releaseMicrodialysis in rodentsPrefrontal CortexActivation of presynaptic mGlu2/3 autoreceptors nih.gov
Modulation of glutamatergic activityAnimal models of neurotransmissionLimbic and Forebrain AreasReduction of presynaptic glutamate release alzdiscovery.orgwikipedia.org

Assessment of Cortically Evoked Excitatory Postsynaptic Potentials (EPSPs) in Rat Striatal Neurons

The functional activity of pomaglumetad, the active metabolite of this compound, on metabotropic glutamate receptors (mGluRs) has been demonstrated by its ability to suppress electrically stimulated excitatory postsynaptic potentials (EPSPs) in rat striatal spiny neurons. wikipedia.org In striatal brain slices, pomaglumetad inhibited these evoked EPSPs in a concentration-dependent manner. wikipedia.org This suppressive effect is mediated by the activation of mGluR2 and mGluR3 receptors. wikipedia.org The inhibitory action of pomaglumetad on the stimulated EPSPs can be reversed by the application of mGluR2/3 antagonists, such as LY341495. wikipedia.org These electrophysiological studies indicate that pomaglumetad modulates glutamatergic activity in brain regions relevant to psychiatric disorders.

Influence on Central Monoamine Turnover (e.g., Dopamine (B1211576) and Serotonin Metabolites)

Preclinical studies have shown that this compound can influence the turnover of central monoamines, including dopamine and serotonin. Pomaglumetad has been observed to increase the release of dopamine and its metabolites, DOPAC and HVA, in the prefrontal cortex, an effect comparable to that of the atypical antipsychotic clozapine. wikipedia.org It also appears to affect serotonin, with evidence showing an increase in serotonin turnover, indicated by a higher ratio of 5-HIAA to 5-HT. wikipedia.org Furthermore, pomaglumetad has been found to suppress the release of glutamate induced by serotonin in the prefrontal cortex. wikipedia.org

In specific experimental models, such as the methylazoxymethanol (B1197960) acetate (B1210297) (MAM) rat model of schizophrenia, pomaglumetad methionil (POM) has demonstrated the ability to normalize aberrant dopamine neuron activity. nih.gov While it had no effect on dopamine in wild-type rats, it dose-dependently reduced the number of spontaneously active dopamine neurons in the ventral tegmental area (VTA) of MAM rats to control levels. nih.govnih.gov This normalization of hyperdopaminergic activity suggests an indirect regulatory effect on the dopamine system. nih.govnih.gov

Monoamine SystemEffect of this compoundBrain Region
Dopamine Increased release/turnover of Dopamine, DOPAC, HVAPrefrontal Cortex
Normalization of hyperactive DA neuronsVentral Tegmental Area (in MAM model)
Serotonin Increased turnover (5-HIAA/5-HT ratio)Prefrontal Cortex
Suppression of serotonin-induced glutamate releasePrefrontal Cortex

Behavioral Studies Predictive of Neuropsychiatric Modulatory Capacity

The potential neuropsychiatric modulatory effects of this compound have been investigated in several behavioral models in rodents. These studies provide insights into its potential antipsychotic and anxiolytic properties.

Phencyclidine-Induced Hyperlocomotion: this compound has been shown to attenuate the hyperlocomotion induced by phencyclidine (PCP), a non-competitive NMDA receptor antagonist that can produce schizophrenia-like symptoms in humans. The ability of mGluR2/3 agonists to inhibit PCP-evoked hyperlocomotion suggests a potential for antipsychotic activity. nih.gov This effect is believed to be mediated through the activation of mGluR2 receptors. researchgate.netfrontiersin.org

Fear-Potentiated Startle: In models of anxiety, such as the fear-potentiated startle paradigm in rats, pomaglumetad has demonstrated anxiolytic-like effects. wikipedia.org It has been shown to attenuate the exaggerated startle response in the presence of a conditioned fear stimulus. wikipedia.org This effect is considered predictive of anxiolytic efficacy and is mechanistically distinct from that of benzodiazepines. nih.gov

Marble Burying: The marble-burying test in mice is another behavioral model used to assess anxiolytic or anti-compulsive activity. wikipedia.org Pomaglumetad has been found to reduce marble burying behavior in mice, further supporting its potential anxiolytic properties. wikipedia.org This behavior is sensitive to both selective serotonin reuptake inhibitors (SSRIs) and benzodiazepines. wikipedia.org

Behavioral ModelSpeciesEffect of this compoundPredicted Therapeutic Capacity
Phencyclidine-Induced Hyperlocomotion RatAttenuation of hyperlocomotionAntipsychotic
Fear-Potentiated Startle RatReduction of startle responseAnxiolytic
Marble Burying MouseDecreased burying behaviorAnxiolytic/Anti-compulsive

Advanced Methodologies and Tools for Investigating Pomaglumetad Methionil Hcl

Electrophysiological Techniques for Assessing Neuronal Activity Modulation

Electrophysiological studies have been instrumental in elucidating the modulatory effects of pomaglumetad methionil on neuronal activity, particularly within brain circuits implicated in psychiatric disorders. As a prodrug, pomaglumetad methionil is converted to its active moiety, pomaglumetad (LY-404,039), which acts as a selective agonist for group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). wikipedia.org These receptors are primarily located presynaptically, where they inhibit the release of glutamate, thereby modulating synaptic transmission. frontiersin.org

In vivo electrophysiological recordings in animal models have demonstrated the state-dependent effects of pomaglumetad. For instance, in the methylazoxymethanol (B1197960) acetate (B1210297) (MAM) rat model, which mimics aspects of the hyperdopaminergic state of psychosis, pomaglumetad dose-dependently reduced the number of spontaneously active dopamine (B1211576) neurons in the ventral tegmental area (VTA). nih.govresearchgate.net This normalization of aberrant dopamine neuron activity was not observed in control rats, suggesting that pomaglumetad's effects are most prominent in states of heightened neuronal activity. nih.govnih.gov The effect was also observed in normal rats subjected to acute restraint stress, another condition that increases VTA dopamine neuron activity. nih.govnih.gov This action is believed to be indirect, as mGluR2/3 are not densely expressed in the VTA but are abundant in the ventral hippocampus, a region that regulates VTA neuron activity. nih.gov

Furthermore, studies have shown that pomaglumetad can attenuate cortically evoked excitatory postsynaptic potentials (EPSPs) in striatal spiny neurons in a concentration-dependent manner. wikipedia.org This suppressive effect on stimulated EPSPs is reversible with the application of mGluR2/3 antagonists like LY341495, confirming the involvement of these receptors. wikipedia.org These findings from electrophysiological assessments underscore the compound's ability to modulate glutamatergic and dopaminergic systems, providing a mechanistic basis for its potential therapeutic effects.

Radioligand Binding and Autoradiography for Receptor Distribution and Occupancy

Radioligand binding assays and autoradiography are crucial techniques for characterizing the interaction of pomaglumetad with its target receptors and mapping their distribution in the brain. Pomaglumetad, the active form of pomaglumetad methionil, demonstrates high selectivity for group II mGluRs. wikipedia.org

Binding studies with human cloned mGlu receptors have determined the binding affinity (Ki) of pomaglumetad to be approximately 149 nM for mGluR2 and 92 nM for mGluR3. wikipedia.org These studies also confirmed a lack of significant affinity for other mGluR subtypes, ionotropic glutamate receptors, and various other neurotransmitter receptors. wikipedia.org

Autoradiography studies, often using radiolabeled mGluR2/3 antagonists or agonists, help visualize the distribution of these receptors. The dense localization of mGluR2/3 in limbic and forebrain areas, as revealed by these techniques, aligns with the regions where pomaglumetad is expected to exert its primary effects. nih.govmdpi.com For example, autoradiography has been used to show specific binding of radiolabeled compounds in mGluR2-rich regions of the rat brain. acs.org

These methodologies are not only vital for initial drug characterization but also for in vivo receptor occupancy studies, which help to correlate drug dosage with target engagement in both preclinical and clinical settings. The development of selective radioligands for mGluR2 and mGluR3 continues to be an active area of research to better differentiate the roles of these two receptor subtypes.

Genetic and Epigenetic Approaches to Receptor Regulation (e.g., mGluR2 Downregulation, HDAC2 Involvement)

Genetic and epigenetic investigations have provided critical insights into the regulation of mGluR2 and how this may influence the therapeutic response to pomaglumetad methionil. Research has shown that the expression of mGluR2 can be downregulated by certain antipsychotic drugs, which may impact the efficacy of mGluR2/3 agonists. nih.gov

Specifically, chronic treatment with the atypical antipsychotic clozapine, but not the typical antipsychotic haloperidol, has been found to downregulate mGluR2 density and mRNA expression in rodent brains. nih.gov This effect is mediated by epigenetic mechanisms involving histone deacetylase 2 (HDAC2). The process involves the stimulation of HDAC2, leading to the selective hypoacetylation of histones associated with the GRM2 gene promoter, which encodes for mGluR2. nih.govwhba1990.org This epigenetic modification represses gene transcription, resulting in lower receptor levels.

These findings have significant implications for the clinical use of pomaglumetad methionil. A post-hoc analysis of clinical trial data suggested that the drug might be more effective in patients who have not been previously treated with atypical antipsychotics that have 5-HT2A receptor antagonist properties. uu.nl The downregulation of mGluR2 following treatment with such antipsychotics could explain the diminished response to pomaglumetad methionil in this patient population. uu.nl This highlights the importance of considering a patient's medication history and the potential for using HDAC inhibitors to modulate GRM2 expression and potentially enhance the therapeutic effects of mGluR2/3 agonists. uu.nl

Development of Positron Emission Tomography (PET) Imaging Ligands for mGluR2

Positron Emission Tomography (PET) is a noninvasive in vivo imaging technique that allows for the quantification of neuroreceptor distribution and occupancy, which is invaluable for drug development. acs.orgresearchgate.net The development of specific PET ligands for mGluR2 is a key area of research to facilitate the clinical development of drugs like pomaglumetad methionil by enabling direct assessment of target engagement. researchgate.net

While several PET ligands for mGluRs have been developed, creating a highly selective and effective tracer for mGluR2 has been challenging. nih.gov Early efforts led to ligands like [11C]JNJ-42491293, a positive allosteric modulator (PAM) of mGluR2, which was used in human studies. nih.govnih.gov However, it showed some off-target binding. researchgate.netnih.gov

More recent research has focused on developing new PET radioligands with improved properties. These include both negative allosteric modulators (NAMs) and PAMs. researchgate.net For example, [18F]mG2P026 has been developed as a high-contrast PET imaging ligand for mGluR2. snmjournals.orgbiorxiv.org Another approach has been the development of 18F-labeled ligands, such as [18F]JNJ-46356479, which offer the advantage of a longer half-life compared to carbon-11 (B1219553) based tracers, allowing for more extended imaging studies. nih.gov

These advanced imaging tools are crucial for understanding the in vivo pharmacology of mGluR2-targeting drugs, helping to determine appropriate dosing and confirming that the drug is reaching its intended target in the human brain. researchgate.net

Academic Synthetic Methodologies

Scalable Synthetic Pathways for the Compound and its Active Moiety (e.g., Bucherer–Bergs reaction, enantiomeric resolution)

The synthesis of pomaglumetad methionil and its active component, pomaglumetad, has been a subject of academic and industrial research, with a focus on developing scalable and efficient pathways. A key step in a reported large-scale synthesis involves the Bucherer–Bergs reaction . mdpi.comnih.gov This multicomponent reaction is a well-established method for synthesizing hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium (B1175870) carbonate. mdpi.commdpi.com

In the synthesis of a key intermediate for pomaglumetad, a ketone precursor is reacted under Bucherer–Bergs conditions to form a hydantoin (B18101). mdpi.comnih.gov This hydantoin serves as a masked amino acid functionality. nih.gov Following the formation of the hydantoin, subsequent steps include saponification and hydrolysis to yield the desired amino acid structure. mdpi.comnih.gov

Chemical Optimization Strategies for Targeting Specific Biological Properties

The development of pomaglumetad and related compounds has involved extensive chemical optimization to achieve desired biological properties, primarily high potency and selectivity for mGluR2/3. Structure-activity relationship (SAR) studies have been fundamental to this process.

Research into phenylglycine derivatives has shown that the nature and position of substituents on the phenyl ring are critical for determining agonist versus antagonist activity at different mGluR subtypes. nih.govnih.gov For example, carboxyphenylglycine derivatives tend to be agonists at mGluR2 but antagonists at mGluR1. nih.govnih.gov

A key optimization strategy involved exploring constrained amino acid analogues to mimic the extended conformation of glutamate, which is believed to be necessary for selectivity over ionotropic glutamate receptors. benthamdirect.com The bicyclo[3.1.0]hexane ring system of pomaglumetad is a result of this strategy, providing a rigid scaffold that presents the amino acid functionality in the correct orientation for potent mGluR2/3 agonism.

Furthermore, the development of the L-methionine prodrug, pomaglumetad methionil (LY2140023), was a crucial chemical optimization strategy to overcome the poor oral bioavailability of the parent compound, pomaglumetad. wikipedia.orgresearchgate.net This prodrug approach utilizes peptide transporters for absorption, after which it is hydrolyzed to release the active pomaglumetad into circulation. wikipedia.orgresearchgate.net

Below is a data table summarizing key compounds and their properties discussed in this article.

Compound NameAlias/CodeTarget(s)Activity
Pomaglumetad methionilLY2140023mGluR2/3Prodrug of Pomaglumetad
PomaglumetadLY-404,039mGluR2/3Agonist
LY341495mGluR2/3Antagonist
[11C]JNJ-42491293mGluR2PET Ligand (PAM)
[18F]mG2P026mGluR2PET Ligand (PAM)
[18F]JNJ-46356479mGluR2PET Ligand (PAM)
ClozapineMultiple, including 5-HT2AAntipsychotic
HaloperidolD2 ReceptorsAntipsychotic

Q & A

What experimental approaches validate Pomaglumetad Methionil HCl's selectivity for mGlu2/3 receptors over other CNS targets?

Basic Research Focus
To confirm receptor selectivity, researchers employ:

  • Radioligand Binding Assays : Competitive binding studies using mGlu2/3-specific ligands (e.g., LY341495) to measure IC50 values. Cross-testing against dopamine D2, serotonin 5-HT2A, and NMDA receptors ensures specificity .
  • Functional Assays : In vitro cell lines expressing mGlu2/3 receptors (e.g., HEK293) are used to measure cAMP inhibition or calcium mobilization. Lack of activity in cells expressing off-target receptors confirms selectivity .
  • Behavioral Models : Preclinical rodent models of schizophrenia (e.g., phencyclidine-induced hyperlocomotion) assess reversal of symptoms without dopamine-mediated side effects (e.g., catalepsy) .

How should clinical trials for this compound address placebo response variability in schizophrenia studies?

Advanced Research Focus
Methodological strategies include:

  • Randomized Withdrawal Design : A double-blind phase after open-label stabilization (e.g., 4-week lead-in) reduces placebo effects by enrolling only responders. This design was used in Phase III trials to isolate drug efficacy .
  • Electronic Patient-Reported Outcomes (ePRO) : Real-time symptom tracking via digital tools minimizes recall bias and improves data granularity .
  • Stratification by Biomarkers : Genetic markers (e.g., rs7330461 in HTR2A) or baseline glutamate levels can subgroup patients likely to respond, as explored in post-hoc analyses .

What methodologies reconcile preclinical efficacy of this compound with inconsistent Phase III clinical outcomes?

Advanced Research Focus
Contradictions arise from:

  • Species-Specific Metabolism : Rodent vs. human prodrug conversion rates (LY2140023 → LY404039) may differ. In vitro hepatic microsome studies and PK/PD modeling can bridge this gap .
  • Heterogeneous Patient Populations : Retrospective analysis of failed trials using machine learning (e.g., clustering PANSS scores) identified subgroups with robust responses, suggesting trial redesigns for enriched cohorts .
  • Dose Optimization : Phase I/II data showed U-shaped efficacy curves. Adaptive trial designs with dose titration based on glutamate levels may improve outcomes .

How can researchers optimize this compound's bioavailability in preclinical models?

Basic Research Focus
Key strategies include:

  • Prodrug Activation Studies : In vitro hydrolysis assays (e.g., intestinal peptidase activity) quantify conversion rates of LY2140023 to LY404038. Co-administration with peptidase inhibitors (e.g., bacitracin) enhances stability .
  • Formulation Adjustments : Solubility in DMSO or saline is critical for in vivo dosing. Pharmacokinetic studies in rodents using LC-MS/MS validate plasma concentrations of active metabolites .
  • Route-Specific PK/PD Modeling : Subcutaneous vs. oral administration comparisons identify optimal delivery methods for target engagement .

What statistical frameworks are appropriate for analyzing longitudinal schizophrenia trial data with high dropout rates?

Advanced Research Focus
Robust methods include:

  • Mixed-Effects Models for Repeated Measures (MMRM) : Handles missing data under the "missing at random" assumption, preserving power in intent-to-treat analyses .
  • Pattern Mixture Models : Stratifies dropouts by reason (e.g., lack of efficacy vs. adverse events) to assess sensitivity of results .
  • Bayesian Hierarchical Models : Incorporates historical placebo data to reduce sample size requirements, as piloted in adaptive Phase II trials .

How should safety profiling address this compound's potential for metabolic side effects?

Basic Research Focus
Comprehensive profiling involves:

  • Weight and Lipid Monitoring : Longitudinal studies in primates compare Pomaglumetad with olanzapine, focusing on leptin/adiponectin ratios to predict metabolic risk .
  • QT Interval Analysis : Thorough ECG studies in Phase I volunteers (e.g., Fridericia’s correction) rule out cardiotoxicity, a concern with dopamine antagonists .
  • Dopaminergic Off-Target Screens : In vitro receptor panels (≥50 CNS targets) and in vivo catalepsy assays ensure minimal D2 binding .

What in vitro models best predict this compound's efficacy in treatment-resistant schizophrenia?

Advanced Research Focus
Emerging models include:

  • Induced Pluripotent Stem Cell (iPSC)-Derived Neurons : Patient-derived glutamatergic neurons with GRM2/3 mutations test drug response variability .
  • Ex Vivo Brain Slices : Electrophysiology in cortical slices from postmortem schizophrenia donors assesses restoration of NMDA/AMPA receptor balance .
  • Computational Neuropharmacology : Molecular docking simulations predict binding affinity to mGlu2/3 allosteric sites, guiding structure-activity optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pomaglumetad methionil HCl
Reactant of Route 2
Reactant of Route 2
Pomaglumetad methionil HCl

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.